molecular formula C11H9Cl2N3OS B495260 3-((2,4-dichlorobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one CAS No. 328021-88-1

3-((2,4-dichlorobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one

Cat. No. B495260
CAS RN: 328021-88-1
M. Wt: 302.2g/mol
InChI Key: JBHRBFPAOPVRHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((2,4-dichlorobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one, also known as Dazomet, is a synthetic organic compound that belongs to the class of triazine derivatives. It is widely used as a soil sterilant and fungicide in agriculture to control soil-borne diseases and pests. Dazomet has also shown promising results in scientific research as a potential therapeutic agent for various diseases.

Advantages and Limitations for Lab Experiments

3-((2,4-dichlorobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one has several advantages for lab experiments, including its broad-spectrum activity against various diseases, its low toxicity, and its stability under different conditions. It is also relatively easy to synthesize and can be obtained in large quantities.
However, 3-((2,4-dichlorobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one has some limitations for lab experiments, such as its limited solubility in water and its potential to interact with other compounds in complex biological systems. It also requires further optimization and validation in preclinical and clinical studies before it can be used as a therapeutic agent.

Future Directions

There are several future directions for the research on 3-((2,4-dichlorobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one, including:
1. Optimization of the synthesis method to improve the yield and purity of 3-((2,4-dichlorobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one.
2. Development of novel formulations and delivery systems to enhance the solubility and bioavailability of 3-((2,4-dichlorobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one.
3. Investigation of the pharmacokinetics and pharmacodynamics of 3-((2,4-dichlorobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one in vivo to determine its efficacy and safety.
4. Exploration of the potential synergistic effects of 3-((2,4-dichlorobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one with other therapeutic agents in cancer and inflammation.
5. Identification of the molecular targets and signaling pathways involved in the mechanism of action of 3-((2,4-dichlorobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one.
6. Evaluation of the antimicrobial activity of 3-((2,4-dichlorobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one against emerging and drug-resistant pathogens.
7. Assessment of the potential toxicological effects of 3-((2,4-dichlorobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one on human health and the environment.
Conclusion:
In conclusion, 3-((2,4-dichlorobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one is a promising synthetic compound that has shown potential as a therapeutic agent for various diseases. Its broad-spectrum activity, low toxicity, and stability make it a valuable tool for scientific research. However, further studies are needed to optimize its synthesis, improve its solubility and bioavailability, and validate its efficacy and safety in preclinical and clinical trials. The future directions of research on 3-((2,4-dichlorobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one hold great promise for the development of novel therapies for cancer, inflammation, and microbial infections.

Synthesis Methods

The synthesis of 3-((2,4-dichlorobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one involves the reaction of 2,4-dichlorobenzyl chloride with sodium sulfide to form 2,4-dichlorobenzyl thiol. This intermediate is then reacted with 6-methyl-1,2,4-triazin-5(4H)-one in the presence of a base to yield 3-((2,4-dichlorobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one. The overall reaction scheme is shown below:

Scientific Research Applications

3-((2,4-dichlorobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and microbial infections. In cancer research, 3-((2,4-dichlorobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been reported to enhance the cytotoxicity of chemotherapeutic agents and reduce the development of drug resistance.
In inflammation research, 3-((2,4-dichlorobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one has been found to suppress the expression of pro-inflammatory cytokines and chemokines, thereby reducing inflammation and tissue damage. It has also been shown to inhibit the activation of NF-κB, a key transcription factor involved in the regulation of inflammation.
In microbial infection research, 3-((2,4-dichlorobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one has demonstrated potent antimicrobial activity against a wide range of bacteria, fungi, and viruses. It has been shown to disrupt the cell membrane and inhibit the synthesis of nucleic acids and proteins, leading to the death of microbial cells.

properties

IUPAC Name

3-[(2,4-dichlorophenyl)methylsulfanyl]-6-methyl-4H-1,2,4-triazin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2N3OS/c1-6-10(17)14-11(16-15-6)18-5-7-2-3-8(12)4-9(7)13/h2-4H,5H2,1H3,(H,14,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBHRBFPAOPVRHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(NC1=O)SCC2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((2,4-dichlorobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one

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